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Compound of Interest

Compound Name: CBZ-D-Methionine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for N-
Carbobenzyloxy-D-methionine (CBZ-D-Methionine), a crucial N-protected form of the amino
acid methionine. Understanding the spectroscopic characteristics of this compound is
fundamental for its identification, purity assessment, and characterization in various stages of
drug development and chemical research. This document presents its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed
experimental protocols and a workflow for spectroscopic analysis.

It is important to note that while the specific data for the D-enantiomer is provided where
available, spectroscopic data for the corresponding L-enantiomer (N-Cbz-L-methionine) is also
included. In achiral environments, the NMR, IR, and MS spectra of enantiomers are identical.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for CBZ-D-Methionine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR) Data
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Chemical Shift (8) ppm Multiplicity Assighment

~7.35 m CeHs- (Aromatic protons)
~5.1 S -CH:z- (Benzyl)

~4.4 m a-CH

~25 t y-CHz

~2.1 S S-CHs

~2.0 m B-CH:

13C NMR (Carbon-13 NMR) Data

Chemical Shift (8) ppm

Assignment

~174 C=0 (Carboxylic acid)
~156 C=0 (Carbamate)
~136 Aromatic C (quaternary)
~128.5 Aromatic CH

~128 Aromatic CH

~127.8 Aromatic CH

~67 -CH:z- (Benzyl)

~53 o-CH

~31 y-CHz

~30 -CH:z

~15 S-CHs

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Intensity Assignment

3300-2500 Broad O-H stretch (Carboxylic acid)

~3300 Medium N-H stretch (Amide)

3100-3000 Medium C-H stretch (Aromatic)

2950-2850 Medium C-H stretch (Aliphatic)

1710 Strong C=0 stretch (Carboxylic acid &
Carbamate)

~1530 Strong N-H bend (Amide II)

1470-1450 Medium C=C stretch (Aromatic)

~1250 Strong C-O stretch

Mass Spectrometry (MS)

miz Interpretation

284.09 [M+H]* (Protonated molecule)
282.08 [M-H]~ (Deprotonated molecule)
238.09 [M-COOH]* (Loss of carboxyl group)
108.06 [C7HsO]* (Benzyl fragment)

91.05 [C7H7]* (Tropylium ion)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra of CBZ-D-Methionine for structural elucidation.

Materials:
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CBZ-D-Methionine sample
Deuterated solvent (e.g., Chloroform-d, CDCls; or Dimethyl sulfoxide-ds, DMSO-ds)[1]
NMR tubes (5 mm)

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation: Dissolve 5-10 mg of CBZ-D-Methionine in approximately 0.6-0.7 mL of
the chosen deuterated solvent directly in an NMR tube. Ensure the sample is fully dissolved.
For amino acids, D20 or DMSO-ds are often good solvent choices if solubility in CDCIs is an

issue.[1]

Instrument Setup:

o Insert the NMR tube into the spectrometer.

o Lock the spectrometer onto the deuterium signal of the solvent.
o Shim the magnetic field to achieve optimal homogeneity.

o Tune the probe for both *H and 3C frequencies.

'H NMR Acquisition:

o Acquire a single-pulse *H NMR spectrum.

o Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation
delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good
signal-to-noise ratio.

13C NMR Acquisition:

o Acquire a proton-decoupled 13C NMR spectrum.
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o Typical parameters: spectral width of 200-220 ppm, pulse angle of 30-45 degrees,
relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to
the lower natural abundance of 13C.

» Data Processing:

[¢]

Apply Fourier transformation to the acquired free induction decays (FIDs).

[¢]

Phase the spectra correctly.

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,
CHCIs at 7.26 ppm for *H and 77.16 ppm for 13C).[2]

[e]

[e]

Integrate the peaks in the *H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of CBZ-D-Methionine to identify its functional

groups.
Method: Attenuated Total Reflectance (ATR)
Materials:

CBZ-D-Methionine sample (solid)

FTIR spectrometer with an ATR accessory

Spatula

Solvent for cleaning (e.g., isopropanol)
Procedure:

o Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This
will be subtracted from the sample spectrum.

o Sample Application: Place a small amount of the solid CBZ-D-Methionine sample onto the
ATR crystal.
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o Pressure Application: Use the pressure clamp of the ATR accessory to ensure good contact
between the sample and the crystal.

e Spectrum Acquisition: Acquire the IR spectrum. A typical measurement would involve
scanning the mid-IR range (4000-400 cm~1) with a resolution of 4 cm~* and co-adding 16-32
scans to improve the signal-to-noise ratio.[3]

o Cleaning: After the measurement, clean the ATR crystal thoroughly with a soft cloth or wipe
soaked in a suitable solvent like isopropanol.

Method: KBr Pellet

Materials:

CBZ-D-Methionine sample (solid)

Potassium bromide (KBr), spectroscopy grade, dried

Agate mortar and pestle

Pellet press
Procedure:

e Grinding: Grind 1-2 mg of the CBZ-D-Methionine sample with about 100-200 mg of dry KBr
in an agate mortar until a fine, homogeneous powder is obtained.[3]

o Pellet Formation: Transfer the powder to a pellet die and press it under high pressure
(typically several tons) to form a transparent or translucent pellet.[3]

e Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer
and acquire the spectrum as described for the ATR method. A background spectrum of an
empty sample holder should be recorded.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of CBZ-D-Methionine.
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Method: Electrospray lonization (ESI)

Materials:

CBZ-D-Methionine sample
HPLC-grade solvent (e.g., methanol, acetonitrile, water)
Formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode)

Mass spectrometer with an ESI source

Procedure:

Sample Preparation: Prepare a dilute solution of CBZ-D-Methionine (e.g., 1-10 ug/mL) in a
suitable solvent system. A common choice is a mixture of water and an organic solvent like
methanol or acetonitrile, with a small amount of an additive to promote ionization (e.g., 0.1%
formic acid for positive ion mode).[4][5]

Instrument Setup:
o Calibrate the mass spectrometer using a standard calibration solution.

o Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and
drying gas flow rate and temperature. These will need to be optimized for the specific
compound and instrument.

Data Acquisition:

o Introduce the sample solution into the mass spectrometer via direct infusion or through a
liquid chromatography system.

o Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

o To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by
selecting the molecular ion ([M+H]* or [M-H]~) and subjecting it to collision-induced
dissociation (CID).
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Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like CBZ-D-Methionine.
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A generalized workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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